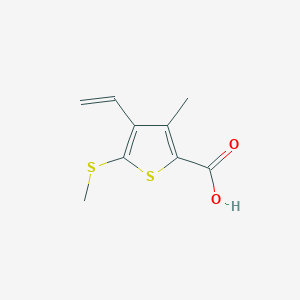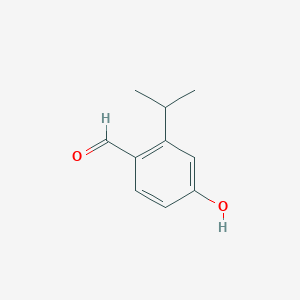![molecular formula C9H8ClF3O2S B067823 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone CAS No. 175203-09-5](/img/structure/B67823.png)
2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone is an organosulfur compound with the molecular formula C9H8ClF3O2S It is characterized by the presence of a chloroethyl group and a trifluoromethyl-substituted phenyl ring attached to a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone typically involves the reaction of 3-(trifluoromethyl)phenylsulfonyl chloride with 2-chloroethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group is relatively stable, but under specific conditions, it can be reduced to the corresponding sulfide or oxidized to a sulfoxide.
Addition Reactions: The trifluoromethyl group can participate in electrophilic addition reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-aminoethyl-[3-(trifluoromethyl)phenyl]sulphone, 2-thioethyl-[3-(trifluoromethyl)phenyl]sulphone, etc.
Oxidation and Reduction Products: Sulfoxides and sulfides derived from the parent sulfone.
Applications De Recherche Scientifique
2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, especially those targeting cancer and infectious diseases.
Industrial Applications: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone exerts its effects involves the formation of covalent bonds with target molecules. The chloroethyl group can alkylate nucleophilic sites on proteins and DNA, leading to modifications that can inhibit enzyme activity or disrupt cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
2-Chloroethylsulfonylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
3-(Trifluoromethyl)phenylsulfonyl Chloride: Precursor to the target compound, used in similar synthetic applications but with different reactivity due to the absence of the chloroethyl group.
2-Chloroethyl-[4-(trifluoromethyl)phenyl]sulphone: Positional isomer with potentially different biological and chemical properties.
Uniqueness: The presence of both the chloroethyl and trifluoromethyl groups in 2-Chloroethyl-[3-(trifluoromethyl)phenyl]sulphone imparts unique reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
Propriétés
IUPAC Name |
1-(2-chloroethylsulfonyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2S/c10-4-5-16(14,15)8-3-1-2-7(6-8)9(11,12)13/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZZZNBYRRMSPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371410 |
Source


|
| Record name | 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-09-5 |
Source


|
| Record name | 1-[(2-Chloroethyl)sulfonyl]-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethanesulfonyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)


![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)





